molecular formula C13H11FN2O2S B2798138 2-(3-fluorobenzamido)-N-methylthiophene-3-carboxamide CAS No. 864941-40-2

2-(3-fluorobenzamido)-N-methylthiophene-3-carboxamide

Cat. No.: B2798138
CAS No.: 864941-40-2
M. Wt: 278.3
InChI Key: IPYPFCZHNASNST-UHFFFAOYSA-N
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Description

2-(3-fluorobenzamido)-N-methylthiophene-3-carboxamide is a chemical compound that has garnered significant interest in recent years due to its potential applications in various fields such as medicinal chemistry, biology, and industrial research. This compound is characterized by the presence of a fluorobenzamido group attached to a thiophene ring, which contributes to its unique chemical properties.

Scientific Research Applications

2-(3-fluorobenzamido)-N-methylthiophene-3-carboxamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorobenzamido)-N-methylthiophene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. The key steps include:

    Formation of the Fluorobenzamido Intermediate: This involves the reaction of 3-fluorobenzoic acid with appropriate amines under controlled conditions to form the fluorobenzamido intermediate.

    Cyclization to Form the Thiophene Ring: The intermediate is then subjected to cyclization reactions, often involving sulfur-containing reagents, to form the thiophene ring.

    N-Methylation: The final step involves the methylation of the nitrogen atom to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorobenzamido)-N-methylthiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzamido group, using nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-fluorobenzamido)benzoate
  • Ethyl 4-(3-fluorobenzamido)benzoate
  • N-(2-(3,4-dimethoxyphenyl)ethyl)-2-fluorobenzamide

Uniqueness

2-(3-fluorobenzamido)-N-methylthiophene-3-carboxamide is unique due to the presence of both the fluorobenzamido group and the thiophene ring, which confer distinct chemical properties and biological activities

Properties

IUPAC Name

2-[(3-fluorobenzoyl)amino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2S/c1-15-12(18)10-5-6-19-13(10)16-11(17)8-3-2-4-9(14)7-8/h2-7H,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYPFCZHNASNST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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